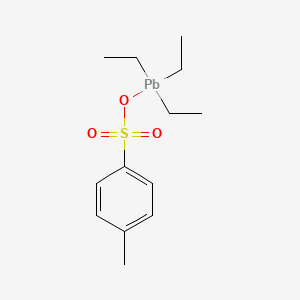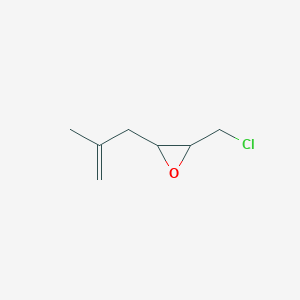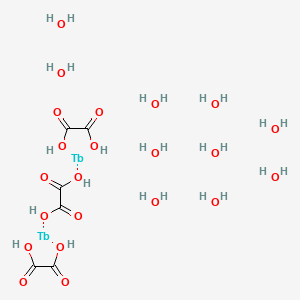
Terbium oxalate decahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium oxalate decahydrate is a chemical compound with the formula Tb₂(C₂O₄)₃·10H₂O. It is the oxalate salt of terbium, a rare earth element. This compound appears as a white solid and exhibits green fluorescence under ultraviolet light
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium oxalate decahydrate can be synthesized by reacting terbium(III) chloride with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{2 TbCl}_3 + 3 \text{H}_2\text{C}_2\text{O}_4 + 10 \text{H}_2\text{O} \rightarrow \text{Tb}_2(\text{C}_2\text{O}_4)_3 \cdot 10 \text{H}_2\text{O} + 6 \text{HCl} ] The resulting product is then filtered, washed, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous precipitation methods using microchannel reactors. This approach allows for precise control over the morphology and particle size distribution of the product .
Types of Reactions:
Thermal Decomposition: When heated, this compound gradually loses water and becomes anhydrous.
Reaction with Acids: this compound reacts with hydrochloric acid to form terbium oxalate chloride hydrate.
Common Reagents and Conditions:
Oxalic Acid: Used in the synthesis of this compound.
Hydrochloric Acid: Reacts with this compound to form terbium oxalate chloride hydrate.
Major Products Formed:
Terbium(III,IV) Oxide: Formed upon thermal decomposition of this compound.
Terbium Oxalate Chloride Hydrate: Formed when reacting with hydrochloric acid.
Scientific Research Applications
Terbium oxalate decahydrate has a wide range of applications in scientific research:
Luminescent Materials: Due to its green fluorescence, it is used in the development of phosphors for fluorescent lamps and display panels.
Nanotechnology: Terbium oxalate nanocrystals are explored for their potential in bioimaging and medical diagnostics.
Catalysis: It serves as a catalyst in various chemical reactions.
Magnetic Materials: Utilized in the manufacture of magnetic materials.
Mechanism of Action
The luminescent properties of terbium oxalate decahydrate are attributed to the electronic transitions within the terbium ions. When excited by ultraviolet light, the terbium ions emit green light due to transitions from the excited state to the ground state. This process involves the 5D₄ to 7F₅ transition, which is responsible for the intense green emission .
Comparison with Similar Compounds
Europium Oxalate Decahydrate: Similar in structure and luminescent properties but emits red light instead of green.
Gadolinium Oxalate Decahydrate: Another rare earth oxalate with different magnetic properties.
Uniqueness of Terbium Oxalate Decahydrate: this compound is unique due to its intense green fluorescence, making it particularly valuable in applications requiring green-emitting phosphors. Its stability and ease of synthesis further enhance its appeal for industrial and research applications .
Properties
Molecular Formula |
C6H26O22Tb2 |
|---|---|
Molecular Weight |
768.11 g/mol |
IUPAC Name |
oxalic acid;terbium;decahydrate |
InChI |
InChI=1S/3C2H2O4.10H2O.2Tb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; |
InChI Key |
ZKMPJHKXJPRJBW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Tb].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
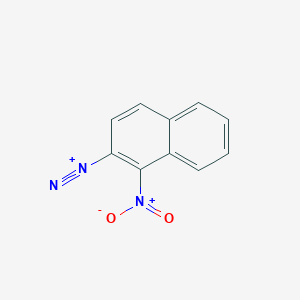
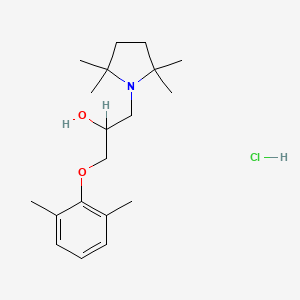
![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)
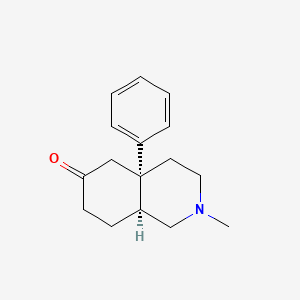
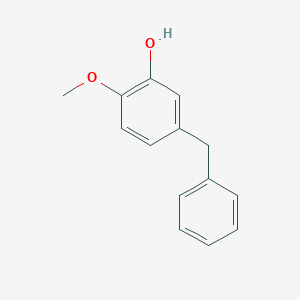

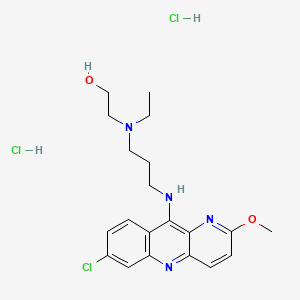
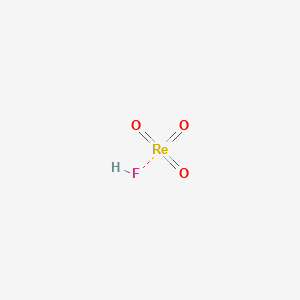
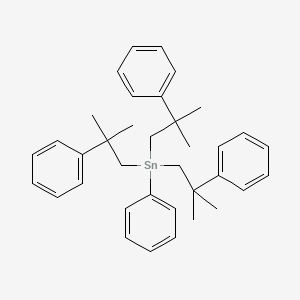
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
